molecular formula C24H30N2O8 B161581 Mitopodozide CAS No. 1904-80-9

Mitopodozide

Cat. No. B161581
CAS RN: 1904-80-9
M. Wt: 474.5 g/mol
InChI Key: CPTIBDHUFVHUJK-NZYDNVMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitopodozide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the podophyllotoxin family and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Glioma Treatment

  • Combination Therapy with Temozolomide : Research on temozolomide (a derivative of mitozolomide) shows its effectiveness in combination with X-rays for treating human glioma-derived cell lines. This approach can enhance cytotoxicity and potentially lead to better treatment outcomes for glioma (van Rijn et al., 2000).

Mitochondrial Research

  • Mitochondrial Genome Assembly and Analysis : The development of MitoZ, a toolkit for mitochondrial genome assembly, annotation, and visualization, is crucial for understanding mitochondrial function in evolutionary and ecological studies (Meng et al., 2019).
  • Mitochondrial Proteome Database (MITOP) : MITOP serves as a comprehensive database for genetic and functional information on mitochondrial proteins. It's an essential resource for studying mitochondrial proteome in relation to human disease (Scharfe et al., 2000).

Cancer Research

  • Apoptosis Mechanisms in Cancer Cells : Studies show the role of mitochondria in apoptosis, particularly how Bcl-2 regulates cytochrome c release, influencing cancer cell survival (Kluck et al., 1997).
  • Myeloid Cell Leukemia-1 as a Molecular Target : Mithramycin A, a drug with similar action to mitozolomide, targets myeloid cell leukemia-1 (Mcl-1) for inducing apoptosis in prostate cancer cells, highlighting potential therapeutic pathways (Choi et al., 2013).

Mitochondrial Function and Disease

  • Mitophagy in Cellular Homeostasis : Understanding mitophagy, the process of removing dysfunctional mitochondria, is key in maintaining cellular health and preventing diseases like neurodegeneration and cancer (Palikaras et al., 2018).

Diagnostic and Therapeutic Tools

  • Targeting Mitochondria in Disease Treatment : Mitochondria-targeted triphenylphosphonium-based compounds provide insights into mitochondrial function and potential therapeutic applications in diseases like cancer and neurodegeneration (Zielonka et al., 2017).

properties

IUPAC Name

(5R,6R,7R,8R)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O8/c1-5-25-26-24(29)21-15(10-27)22(28)14-9-17-16(33-11-34-17)8-13(14)20(21)12-6-18(30-2)23(32-4)19(7-12)31-3/h6-9,15,20-22,25,27-28H,5,10-11H2,1-4H3,(H,26,29)/t15-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTIBDHUFVHUJK-NZYDNVMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNNC(=O)C1C(C(C2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNNC(=O)[C@H]1[C@@H]([C@H](C2=CC3=C(C=C2[C@H]1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021211
Record name Mitopodozide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mitopodozide

CAS RN

1508-45-8
Record name Mitopodozide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1508-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitopodozide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MITOPODOZIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mitopodozide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mitopodozide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MITOPODOZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QYI7Y8OBO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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